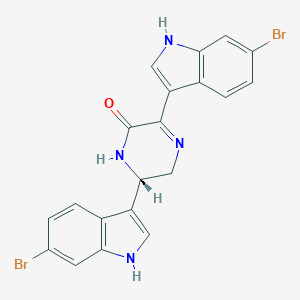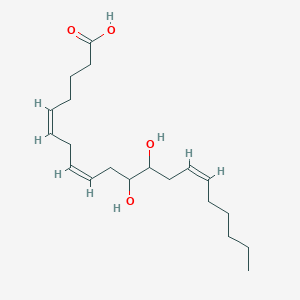![molecular formula C19H30N2O5S B223288 Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. TAK-659 has been studied for its potential use in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This has potential therapeutic implications for B-cell malignancies such as CLL and NHL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all patients with B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.
Direcciones Futuras
For research on Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate include studying its efficacy in clinical trials for the treatment of B-cell malignancies, as well as investigating its potential use in combination with other therapies. Additionally, further research is needed to understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
Métodos De Síntesis
The synthesis of Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves several steps, including the reaction of 3-tert-butyl-4-ethoxyaniline with p-toluenesulfonyl chloride to form 3-tert-butyl-4-ethoxyphenylsulfonyl chloride. This compound is then reacted with piperazine and ethyl chloroformate to form Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been studied extensively in preclinical models of B-cell malignancies. In vitro studies have shown that Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate can inhibit tumor growth and improve survival in mouse models of CLL and NHL.
Propiedades
Nombre del producto |
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Fórmula molecular |
C19H30N2O5S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
ethyl 4-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O5S/c1-6-25-17-9-8-15(14-16(17)19(3,4)5)27(23,24)21-12-10-20(11-13-21)18(22)26-7-2/h8-9,14H,6-7,10-13H2,1-5H3 |
Clave InChI |
WPVTUCPCRXRDOI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C(C)(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)









